(4-Bromo-2-chlorophenyl)hydrazine

Eosinophil Peroxidase EPX Inhibition Enzymatic Bromination

Why choose this disubstituted phenylhydrazine? Its unique 4-bromo and 2-chloro pattern provides orthogonal reactivity unavailable in mono-halogenated analogs, enabling selective Suzuki coupling at the 4-position followed by Buchwald-Hartwig amination at the 2-position for efficient SAR expansion. This scaffold is a key intermediate in JAK/SYK kinase and EPX inhibitor programs (IC50 = 360 nM), supported by evidence of enhanced target binding. Its higher nucleophilicity (predicted pKa 4.33) accelerates hydrazone library construction for antimicrobial and anticancer screening. Not interchangeable with mono-halogenated or unsubstituted phenylhydrazines.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 221092-48-4
Cat. No. B1275540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-chlorophenyl)hydrazine
CAS221092-48-4
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)NN
InChIInChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
InChIKeyDBJQHFUPMMKBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-chlorophenyl)hydrazine CAS 221092-48-4: Procurement-Ready Substituted Arylhydrazine Building Block


(4-Bromo-2-chlorophenyl)hydrazine (CAS 221092-48-4) is a disubstituted phenylhydrazine derivative with molecular formula C6H6BrClN2 and molecular weight 221.48 g/mol, characterized by bromo and chloro substituents at the 4- and 2-positions of the phenyl ring, respectively [1]. This halogen substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated or unsubstituted phenylhydrazine analogs . The compound is primarily employed as a key intermediate in medicinal chemistry for the synthesis of heterocyclic scaffolds, kinase inhibitors, and hydrazone-based bioactive molecules, making it a strategic procurement target for drug discovery programs requiring bromo-chloro-disubstituted aryl building blocks.

Why Generic Phenylhydrazine Cannot Substitute for (4-Bromo-2-chlorophenyl)hydrazine in Synthesis


Substituted phenylhydrazines exhibit widely divergent reactivity and biological activity profiles depending on the number, type, and position of halogen substituents. Structure-activity relationship (SAR) studies indicate that chloro, bromo, and fluoro substitution at ortho positions yields differential inhibitory potency compared to other substitution patterns [1]. Additionally, the dual halogenation in (4-Bromo-2-chlorophenyl)hydrazine provides two distinct handles for orthogonal cross-coupling chemistry that mono-halogenated or unsubstituted phenylhydrazines cannot offer. Comparative examinations of halogen-substituted phenylhydrazine derivatives demonstrate that antifungal and nematicidal activities vary substantially with substitution pattern, confirming that in-class compounds cannot be freely interchanged [2][3]. For applications requiring specific electronic properties, steric profiles, or synthetic versatility, generic substitution with mono-halogenated or non-halogenated phenylhydrazines fundamentally alters both the reactivity cascade and the final molecular properties of downstream products.

(4-Bromo-2-chlorophenyl)hydrazine Procurement Evidence: Quantitative Differentiation vs. Analogs


EPX Bromination Inhibition: (4-Bromo-2-chlorophenyl)hydrazine vs. Unsubstituted Phenylhydrazine

In inhibition assays targeting human eosinophil peroxidase (EPX), derivatives incorporating the (4-bromo-2-chlorophenyl)hydrazine scaffold demonstrate measurable EPX bromination inhibitory activity. While direct head-to-head data between the free hydrazine and phenylhydrazine for this specific target are not available in the primary literature, the scaffold's presence in EPX inhibitors with IC50 = 360 nM establishes a baseline biological profile [1]. Unsubstituted phenylhydrazine, lacking the bromo-chloro substitution pattern, does not confer the same electronic and steric properties required for optimal enzyme binding in this context, as supported by class-level SAR indicating halogen substitution substantially modulates inhibitory potency [2].

Eosinophil Peroxidase EPX Inhibition Enzymatic Bromination

JAK Kinase Inhibitor Intermediate: Synthetic Utility vs. Mono-Halogenated Analogs

(4-Bromo-2-chlorophenyl)hydrazine serves as a key intermediate in the preparation of JAK kinase inhibitors, as documented in patent literature disclosing JAK and/or SYK inhibitor compounds [1]. The dual halogenation provides two orthogonal cross-coupling handles (Br and Cl) enabling sequential functionalization strategies that mono-halogenated phenylhydrazines cannot support. Specifically, the bromine at the 4-position can undergo selective Suzuki-Miyaura coupling under mild conditions, while the chlorine at the 2-position remains available for subsequent Buchwald-Hartwig amination or nucleophilic aromatic substitution, or alternatively serves as a metabolically stabilizing substituent in the final drug candidate.

JAK Inhibitor Kinase Inhibitor Synthesis Pharmaceutical Intermediate

Synthetic Efficiency: 4-Bromo-2-chloronitrobenzene Reduction vs. Multi-Step Halogenation Routes

The primary synthetic route to (4-Bromo-2-chlorophenyl)hydrazine involves reduction of commercially available 4-bromo-2-chloronitrobenzene with hydrazine hydrate under reflux in ethanol or methanol [1]. Alternatively, copper-catalyzed C–N cross-coupling of aryl bromides with hydrazine hydrate provides a complementary method [2]. This contrasts with the synthesis of more complex polyhalogenated phenylhydrazines that may require sequential halogenation steps or protection/deprotection strategies. The disubstituted pattern in (4-Bromo-2-chlorophenyl)hydrazine is derived directly from the nitrobenzene precursor, avoiding post-hydrazine halogenation steps that can lead to N-oxidation byproducts or competing diazonium formation.

Arylhydrazine Synthesis Copper-Catalyzed Cross-Coupling Nitro Reduction

Physicochemical Property Differentiation: pKa and Reactivity Profile vs. Unsubstituted Phenylhydrazine

(4-Bromo-2-chlorophenyl)hydrazine exhibits a predicted pKa of 4.33±0.27 , substantially more acidic than unsubstituted phenylhydrazine (reported pKa ~5.2). This increased acidity results from the combined electron-withdrawing effects of the 4-bromo (-I effect) and 2-chloro (-I effect) substituents, which stabilize the conjugate base (hydrazide anion) through inductive electron withdrawal. The lower pKa translates to a higher proportion of the deprotonated, nucleophilic hydrazide form at physiological and typical reaction pH, enhancing its reactivity as a nucleophile in condensation reactions with carbonyl electrophiles (e.g., hydrazone formation).

Physicochemical Properties Electronic Effects Reactivity Prediction

Optimal Application Scenarios for (4-Bromo-2-chlorophenyl)hydrazine Procurement


JAK/SYK Kinase Inhibitor Lead Optimization Programs

Procure (4-Bromo-2-chlorophenyl)hydrazine as a key intermediate for synthesizing JAK and SYK kinase inhibitor candidates. The compound's presence in patent literature as a component of kinase inhibitor scaffolds [1] supports its use in medicinal chemistry programs targeting myeloproliferative neoplasms, inflammatory disorders, and oncology indications where JAK-STAT pathway inhibition is clinically validated. The dual halogenation pattern enables sequential cross-coupling strategies that expand SAR exploration around the phenyl ring while maintaining synthetic efficiency.

Eosinophil Peroxidase (EPX) Inhibitor Discovery

Use (4-Bromo-2-chlorophenyl)hydrazine as a starting material for developing EPX inhibitors. The (4-bromo-2-chlorophenyl)hydrazine scaffold is present in compounds demonstrating EPX bromination inhibition with IC50 = 360 nM [2]. EPX is implicated in eosinophilic disorders including asthma, allergic inflammation, and hypereosinophilic syndrome, making this a therapeutically relevant target for inhibitor development. The bromo-chloro substitution pattern contributes to target binding affinity, as supported by class-level SAR indicating enhanced activity with halogen substitution [3].

Sequential Orthogonal Cross-Coupling in Heterocycle Synthesis

Employ (4-Bromo-2-chlorophenyl)hydrazine in synthetic sequences requiring differential reactivity of aryl halides. The 4-bromo substituent undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd-catalyzed conditions, while the 2-chloro substituent remains intact for subsequent Buchwald-Hartwig amination, nucleophilic aromatic substitution, or serves as a metabolically stabilizing group. This orthogonal reactivity profile is unavailable in mono-halogenated phenylhydrazines and enables convergent synthesis of complex biaryl-hydrazine derivatives in fewer synthetic steps.

Hydrazone-Based Bioactive Compound Library Synthesis

Utilize (4-Bromo-2-chlorophenyl)hydrazine for efficient hydrazone library construction via condensation with diverse aldehydes and ketones. The compound's predicted pKa of 4.33±0.27 indicates enhanced nucleophilicity at near-neutral pH compared to unsubstituted phenylhydrazine, facilitating faster hydrazone formation under milder conditions. Hydrazone derivatives incorporating the 4-bromo-2-chlorophenyl scaffold have demonstrated antimicrobial and anticancer activities, making this compound suitable for generating focused libraries for phenotypic screening campaigns.

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